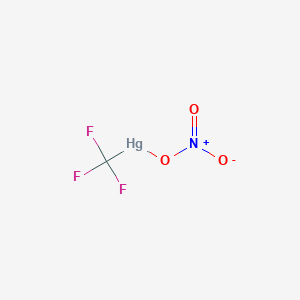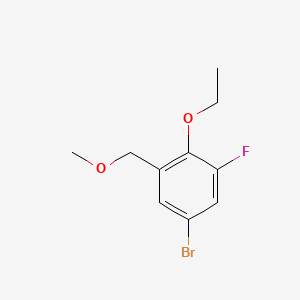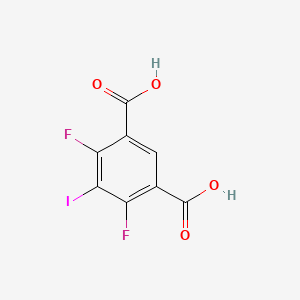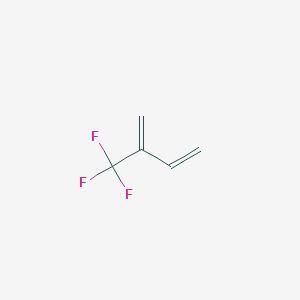
2-Trifluoromethyl-1,3-butadiene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Trifluoromethyl-1,3-butadiene is an organic compound with the structural formula CF₃-CH=CH-CH₂. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties. It is used in various fields, including organic synthesis and materials science, due to its reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Trifluoromethyl-1,3-butadiene typically involves the reaction of 2-bromo-3,3,3-trifluoropropene with acrylamides in a palladium-catalyzed Heck reaction . This method provides good yields and high regioselectivity under mild conditions.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of palladium catalysts and controlled reaction conditions ensures high efficiency and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Trifluoromethyl-1,3-butadiene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can yield saturated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly with sulfur nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxides and oxygen.
Reduction: Hydrogenation using palladium or nickel catalysts.
Substitution: Sulfur nucleophiles such as thiols are often used.
Major Products:
Oxidation: Epoxides and alcohols.
Reduction: Saturated hydrocarbons.
Substitution: Thioether-functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
2-Trifluoromethyl-1,3-butadiene is used in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing into its use in drug development due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-Trifluoromethyl-1,3-butadiene involves its reactivity with various nucleophiles and electrophiles. The trifluoromethyl group enhances its electrophilic character, making it a versatile intermediate in organic synthesis. The molecular targets and pathways depend on the specific reactions it undergoes, such as cycloaddition or substitution reactions .
Vergleich Mit ähnlichen Verbindungen
- 2-Fluoro-1,3-butadiene
- 3-Trifluoromethyl-1,3-butadiene
- 4,4-Bis(trifluoromethyl)-1,3-butadiene
Comparison: 2-Trifluoromethyl-1,3-butadiene is unique due to its trifluoromethyl group, which imparts higher reactivity and stability compared to its non-fluorinated counterparts. This makes it particularly valuable in the synthesis of fluorinated compounds and materials .
Eigenschaften
CAS-Nummer |
381-81-7 |
|---|---|
Molekularformel |
C5H5F3 |
Molekulargewicht |
122.09 g/mol |
IUPAC-Name |
2-(trifluoromethyl)buta-1,3-diene |
InChI |
InChI=1S/C5H5F3/c1-3-4(2)5(6,7)8/h3H,1-2H2 |
InChI-Schlüssel |
SWERAHKQPFRJBK-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(=C)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2(1H)-Pyridinone, 1-[2-(4-bromophenyl)-2-oxoethyl]-](/img/structure/B14758347.png)
![Benzo[cd]indazole](/img/structure/B14758348.png)
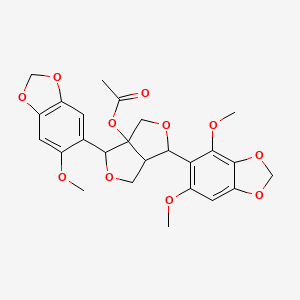
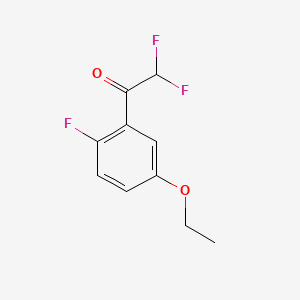
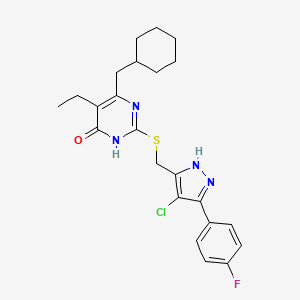
![N-[[(2R,3R,4S)-4-[(Acetyloxy)methyl]-3-(phenylmethoxy)-1-(phenylmethyl)-2-azetidinyl]methyl]-acetamide](/img/structure/B14758401.png)
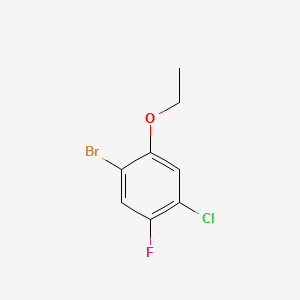
![Tricyclo[10.4.0.03,8]hexadeca-1(16),3,5,7,12,14-hexaen-2-one](/img/structure/B14758413.png)

![4'-Isopropoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B14758422.png)
